Superior PSMA Binding Affinity of HYNIC-iPSMA TFA Over Lys-Urea-Aad Derivatives
HYNIC-iPSMA exhibits a 2.9- to 3.7-fold higher PSMA binding affinity compared to novel Lys-urea-Aad pharmacophore-based tracers. In direct in vitro competition binding assays using LNCaP cell membranes, HYNIC-iPSMA demonstrated an average Ki of 3.11 nM, whereas three novel Lys-urea-Aad ligands (KL01127, KL01128, KL01129) exhibited average Ki values ranging from 8.96 to 11.6 nM [1].
| Evidence Dimension | PSMA binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.11 nM (average) |
| Comparator Or Baseline | Lys-urea-Aad derivatives KL01127, KL01128, KL01129 (average Ki = 8.96–11.6 nM) |
| Quantified Difference | 2.9- to 3.7-fold weaker binding for comparator tracers |
| Conditions | In vitro competition binding assay using LNCaP cell membranes; [125I]I-BA (N-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-tyrosinamide) as radioligand |
Why This Matters
Higher binding affinity translates to greater target engagement at lower injected doses, improving tumor-to-background contrast in SPECT imaging and reducing the amount of ligand required per patient dose.
- [1] Ferro-Flores G, Ocampo-García B, Santos-Cuevas C, et al. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. Molecules. 2023;28(13):5112. View Source
